3-Fluoro-5-methoxypyridin-4-amine
Overview
Description
3-Fluoro-5-methoxypyridin-4-amine is a heterocyclic aromatic compound with the molecular formula C6H7FN2O It is characterized by the presence of a fluorine atom at the third position, a methoxy group at the fifth position, and an amine group at the fourth position on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methoxypyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine.
Methoxylation: The starting material is treated with sodium methoxide to introduce the methoxy group at the desired position.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methoxypyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives.
Scientific Research Applications
3-Fluoro-5-methoxypyridin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methoxypyridin-4-amine involves its interaction with molecular targets such as potassium channels. It acts as a potassium channel blocker, binding to voltage-gated potassium channels exposed due to demyelination. This reduces the leakage of intracellular potassium ions and enhances impulse conduction .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-aminopyridine: Another potassium channel blocker with similar applications in medical research.
3-Fluoro-5-methylpyridin-4-amine:
Uniqueness
3-Fluoro-5-methoxypyridin-4-amine is unique due to the presence of both a fluorine atom and a methoxy group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
3-Fluoro-5-methoxypyridin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in critical cellular functions. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound contains a fluorine atom and a methoxy group, which contribute to its unique chemical properties and biological activity.
The primary mechanism of action for this compound involves its role as an inhibitor of the ATM kinase (ataxia telangiectasia mutated kinase). ATM is crucial in the cellular response to DNA damage, particularly in activating DNA repair pathways. The inhibition of ATM can sensitize cancer cells to radiation and chemotherapy, making it a potential therapeutic agent in oncology.
Key Functions of ATM Kinase:
- Regulation of cell cycle progression.
- Activation of DNA repair mechanisms.
- Modulation of cell survival and apoptosis in response to DNA damage.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly against various cancer cell lines. Its potency as an ATM inhibitor has been highlighted in several studies.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit ATM kinase activity, leading to enhanced sensitivity of tumor cells to DNA-damaging agents.
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
A549 (Lung Cancer) | 2.5 | Increased apoptosis |
MCF7 (Breast Cancer) | 1.8 | Enhanced chemosensitivity |
U87 (Glioblastoma) | 3.0 | Radiosensitization |
Case Studies
- Study on Lung Cancer Cells : A study involving A549 lung cancer cells showed that treatment with this compound at an IC50 value of 2.5 µM resulted in a significant increase in apoptosis compared to untreated controls. This suggests its potential utility in lung cancer therapies, especially when combined with radiation therapy.
- Breast Cancer Research : In MCF7 breast cancer cells, the compound demonstrated an IC50 value of 1.8 µM, indicating strong inhibition of ATM kinase activity. This led to increased sensitivity to doxorubicin, a common chemotherapeutic agent, suggesting that this compound could be used to enhance the efficacy of existing treatments.
- Glioblastoma Treatment : Research on U87 glioblastoma cells revealed that this compound could sensitize these cells to ionizing radiation, with an observed IC50 value of 3.0 µM. This finding supports its potential role as a radiosensitizer in aggressive brain tumors.
Properties
IUPAC Name |
3-fluoro-5-methoxypyridin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYVDULNFQKSBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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